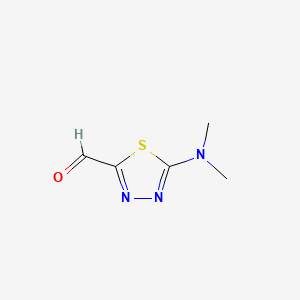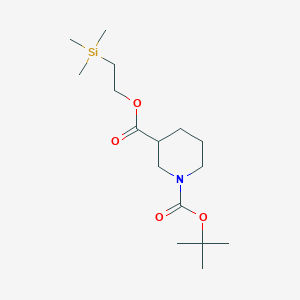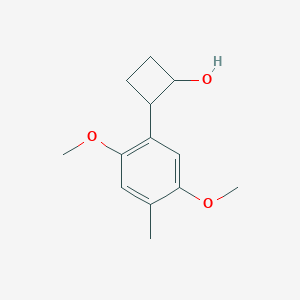
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol is a chemical compound with a molecular weight of 222.28 g/mol It is known for its unique structure, which includes a cyclobutanol ring substituted with a 2,5-dimethoxy-4-methylphenyl group
Méthodes De Préparation
The synthesis of 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol typically involves the reaction of 2,5-dimethoxy-4-methylbenzaldehyde with cyclobutanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclobutanol derivatives.
Applications De Recherche Scientifique
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: The compound is investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanol can be compared with similar compounds such as:
2-(2,5-Dimethoxy-4-methylphenyl)cyclobutanamine: This compound has a similar structure but contains an amine group instead of a hydroxyl group, leading to different chemical and biological properties.
2,5-Dimethoxy-4-methylamphetamine: Although structurally different, this compound shares the 2,5-dimethoxy-4-methylphenyl group and has distinct pharmacological effects.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-(2,5-dimethoxy-4-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H18O3/c1-8-6-13(16-3)10(7-12(8)15-2)9-4-5-11(9)14/h6-7,9,11,14H,4-5H2,1-3H3 |
Clé InChI |
VHPRRUPLZOBGOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)C2CCC2O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


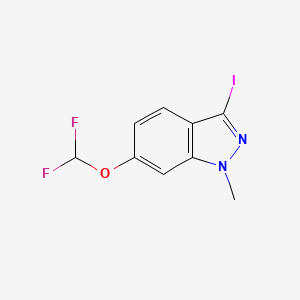

![4-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096371.png)
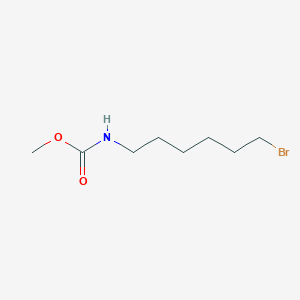
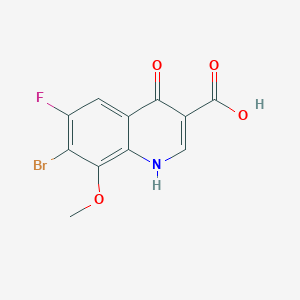
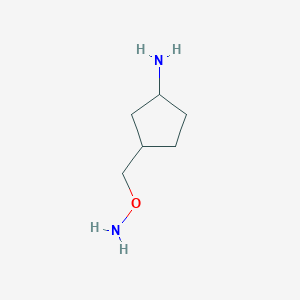


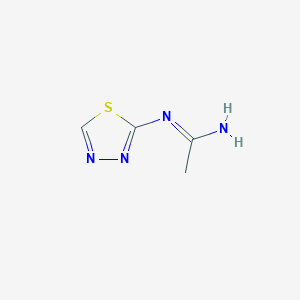
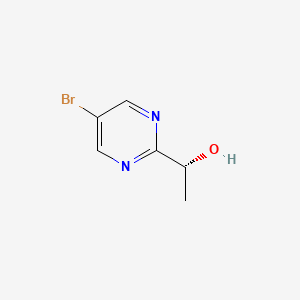
![(8S,9S,10R,13S,14S,17S)-2-(3-chlorophenyl)-N'-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboximidamide](/img/structure/B13096415.png)
